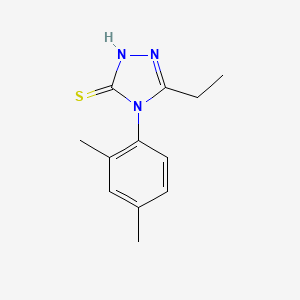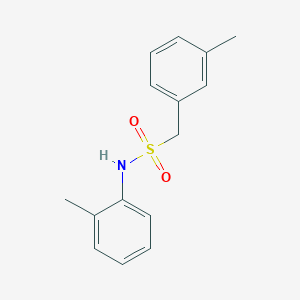![molecular formula C15H16FN5O2S B4667451 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4667451.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
描述
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is commonly referred to as "compound A" and is a sulfonamide-based inhibitor of a protein known as HSP90 (Heat Shock Protein 90). HSP90 is a molecular chaperone that plays a critical role in the folding and stabilization of numerous client proteins, many of which are involved in cancer cell growth and survival. The inhibition of HSP90 by compound A has been shown to have anti-cancer effects, making it a promising candidate for further research and development.
作用机制
The mechanism of action of compound A is based on its ability to inhibit HSP90, a protein that plays a critical role in cancer cell growth and survival. HSP90 is responsible for the proper folding and stabilization of numerous client proteins, including oncogenic proteins that are frequently overexpressed in cancer cells. By inhibiting HSP90, compound A destabilizes these client proteins, leading to their degradation and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of HSP90 by compound A has several biochemical and physiological effects. In cancer cells, the inhibition of HSP90 leads to the degradation of oncogenic client proteins, resulting in the inhibition of cell growth and survival. Additionally, the inhibition of HSP90 can lead to the activation of the heat shock response, a cellular stress response that can promote cell survival and protect against cell death. This activation of the heat shock response may contribute to the anti-cancer effects of compound A.
实验室实验的优点和局限性
One advantage of using compound A in lab experiments is its specificity for HSP90. Unlike other HSP90 inhibitors, compound A does not inhibit other molecular chaperones, which can lead to off-target effects. Additionally, compound A has shown promising anti-tumor activity in preclinical models, making it a valuable tool for studying the role of HSP90 in cancer. One limitation of using compound A is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on compound A. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of compound A. Additionally, further studies are needed to determine the optimal dosing and administration of compound A for the treatment of cancer. Finally, the role of HSP90 inhibition in other diseases, such as neurodegenerative disorders, is an area of active research.
科学研究应用
Compound A has been extensively studied in preclinical models of cancer, where it has shown promising anti-tumor activity. In vitro studies have demonstrated that compound A inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies using mouse models of cancer have also shown that compound A can inhibit tumor growth and prolong survival. These findings suggest that compound A may have therapeutic potential for the treatment of cancer.
属性
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2S/c1-10-15(11(2)19-18-10)24(22,23)20-13-7-17-21(9-13)8-12-5-3-4-6-14(12)16/h3-7,9,20H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYGODGQGCEWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4667374.png)

![methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate](/img/structure/B4667392.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B4667403.png)
![6-cyclopropyl-8-(difluoromethyl)-2-(ethylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4667404.png)
![2,6-dichloro-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4667405.png)
![1-(4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}phenyl)-2-pyrrolidinone](/img/structure/B4667424.png)
![N-[2-methyl-3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4667433.png)
![N-{4-[(cyclopropylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B4667436.png)
![methyl 5-ethyl-2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4667438.png)
![N-(3,5-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4667446.png)
![N-[2-(3-methylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B4667447.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)acrylamide](/img/structure/B4667461.png)
